Ald-Ph-amido-PEG11-NH-Boc: An In-Depth Technical Guide for Researchers
Ald-Ph-amido-PEG11-NH-Boc: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker of significant interest in the field of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical motifs: a benzaldehyde (B42025) group, a Boc-protected amine, and a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain. This unique combination of features allows for the sequential and controlled conjugation of two different molecules, typically a targeting protein like an antibody and a therapeutic payload.
The benzaldehyde group provides a reactive handle for the formation of stable oxime bonds with aminooxy-functionalized molecules. The tert-butyloxycarbonyl (Boc) protected amine, upon deprotection, reveals a primary amine that can readily form stable amide bonds with carboxylic acids. The intervening PEG11 spacer is crucial for enhancing the solubility and pharmacokinetic properties of the resulting bioconjugate, mitigating potential aggregation, and providing spatial separation between the conjugated entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Ald-Ph-amido-PEG11-NH-Boc.
Core Properties and Data Presentation
The physicochemical properties of Ald-Ph-amido-PEG11-NH-Boc are summarized in the table below. This data is essential for designing and executing successful bioconjugation strategies.
| Property | Value |
| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate[1] |
| CAS Number | 1245813-70-0 |
| Molecular Formula | C37H64N2O15 |
| Molecular Weight | 776.91 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or oil |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. The PEG chain imparts some aqueous solubility. |
Applications in Antibody-Drug Conjugate (ADC) Development
The rational design of ADCs relies on the careful selection of a linker that ensures stability in circulation and allows for the efficient release of the payload at the target site. Ald-Ph-amido-PEG11-NH-Boc serves as a non-cleavable linker, forming a stable amide bond with the antibody.[1][2] The use of a PEG spacer in ADC linkers is a well-established strategy to improve the overall properties of the conjugate.[3][4][]
Key Advantages of the PEG11 Spacer:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[6][7]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[3][7]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.
-
Spatial Separation: The 11-unit PEG chain provides a flexible spacer between the antibody and the cytotoxic drug, which can minimize interference with the antibody's antigen-binding affinity.
Experimental Protocols
The successful use of Ald-Ph-amido-PEG11-NH-Boc in ADC synthesis involves a series of well-defined steps. The following protocols provide a general framework for the key chemical transformations.
Boc Deprotection of the Amine
This procedure unmasks the primary amine, making it available for conjugation.
Materials:
-
Ald-Ph-amido-PEG11-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Ald-Ph-amido-PEG11-NH-Boc in DCM (e.g., 10 mL per 100 mg of linker).
-
Add TFA to the solution (e.g., a 20-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected linker, Ald-Ph-amido-PEG11-NH2. The product should be used immediately or stored under an inert atmosphere at -20°C.
Oxime Ligation for Payload Conjugation
This protocol describes the conjugation of an aminooxy-functionalized payload to the aldehyde group of the linker.
Materials:
-
Ald-Ph-amido-PEG11-NH-Boc (or the deprotected version if the payload is conjugated after antibody attachment)
-
Aminooxy-functionalized payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (B41778) (as a catalyst, optional but recommended)
-
Reaction buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4.5-5.5)
-
HPLC for purification
Procedure:
-
Dissolve the Ald-Ph-amido-PEG11-NH-Boc and the aminooxy-functionalized payload in a minimal amount of DMF or DMSO.
-
Add the reaction buffer to the mixture. The final concentration of the reactants should be in the range of 1-10 mM.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the formation of the oxime bond by LC-MS.
-
Purify the resulting linker-payload conjugate by reverse-phase HPLC.
Antibody Conjugation via Amide Bond Formation
This protocol outlines the conjugation of the deprotected linker (already attached to the payload) to the carboxylic acid residues of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected linker-payload conjugate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Exchange the antibody into an amine-free buffer such as MES buffer at pH 6.0.
-
Prepare a stock solution of the deprotected linker-payload conjugate in an organic solvent like DMSO.
-
Activate the carboxylic acid groups on the antibody by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the linker-payload solution to the activated antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates a common workflow for the synthesis of an ADC using Ald-Ph-amido-PEG11-NH-Boc, where the payload is first attached to the linker, followed by conjugation to the antibody.
Caption: Workflow for ADC synthesis using Ald-Ph-amido-PEG11-NH-Boc.
Hypothetical Signaling Pathway of a Resulting ADC
This diagram illustrates the mechanism of action of a hypothetical ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell, leading to the inhibition of a pro-survival signaling pathway.
Caption: ADC targeting an RTK and inhibiting pro-survival signaling.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Ald-Ph-amido-PEG11-NH-Boc | ADC连接子 | MCE [medchemexpress.cn]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
